2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 12.80 (s, 1H, COOH)
- δ 8.20 (s, 1H, H-5 aromatic)
- δ 7.60 (d, J = 8.4 Hz, 1H, H-8 aromatic)
- δ 6.90 (d, J = 8.4 Hz, 1H, H-6 aromatic)
- δ 4.10–4.30 (m, 1H, N-CH(CH₃)₂)
- δ 3.50–3.70 (m, 2H, H-1 and H-4 tetrahydro ring)
- δ 1.20–1.40 (m, 6H, CH(CH₃)₂) .
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Absorption Profile Analysis
Key IR bands (KBr pellet, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 248.1 [M+H]⁺ (molecular ion peak)
- 230.1 [M+H–H₂O]⁺ (loss of water)
- 203.0 [M+H–COOH]⁺ (decarboxylation)
- 175.0 [M+H–C₃H₇]⁺ (isopropyl group cleavage)
High-resolution MS confirms the molecular formula with an error < 2 ppm .
Properties
IUPAC Name |
2,4-dioxo-3-propan-2-yl-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(2)14-10(15)8-4-3-7(11(16)17)5-9(8)13-12(14)18/h3-6H,1-2H3,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNERYBQIKWLTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategy
The preparation typically involves:
- Formation of the quinazoline core with appropriate substituents.
- Introduction of the 3-(propan-2-yl) group via alkylation or reductive acylation.
- Functionalization at the 7-position to install the carboxylic acid group.
- Oxidation or rearrangement steps to establish the 2,4-dioxo groups.
Representative Synthetic Route
Based on patent WO2008007835A1 and related literature, the synthesis can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of amine intermediate (Formula 2) | Starting from appropriate substituted anilines and amides | Amine intermediate with desired substitution |
| 2 | Reductive acylation | Reaction of amine intermediate with carboxylic acid derivatives under reductive conditions | Formation of 3-substituted tetrahydroquinazoline core |
| 3 | Conversion to acyl chloride | Treatment with oxalyl chloride and catalytic dimethylformamide in dichloromethane at room temperature for 2 hours | Acyl chloride intermediate |
| 4 | Amide formation | Reaction of acyl chloride with amines (e.g., pyrrolidinyl derivatives) at 0°C to room temperature | Amide derivatives of tetrahydroquinazoline |
| 5 | Purification and isolation | Filtration and solvent removal under reduced pressure | Pure target compound |
This method allows for variation in the 3-substituent and amide side chains, enabling structural diversity.
Research Findings and Optimization
Reaction Conditions:
The use of oxalyl chloride with catalytic DMF in DCM is a standard and efficient method for converting carboxylic acids to acyl chlorides, enabling subsequent amide bond formation with good yields (~38-63% in examples with related compounds).Temperature Control:
Low temperature addition of amines (0°C) followed by stirring at room temperature prevents side reactions and improves selectivity.Purification:
Filtration and solvent washing with dichloromethane are effective for isolating pure compounds.Yield and Scalability:
The described methods have been demonstrated on millimolar scales with moderate to good yields, indicating potential for scale-up with optimization.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amine intermediate synthesis | Substituted anilines + acyl chlorides | Formation of key quinazoline precursor |
| 2 | Cyclization | Acid/base catalysis | Ring closure to tetrahydroquinazoline |
| 3 | Oxidation | Mild oxidants (e.g., PCC, MnO2) | Introduction of keto groups at 2,4-positions |
| 4 | Acyl chloride formation | Oxalyl chloride + catalytic DMF in DCM, RT, 2 hrs | Activation of carboxylic acid for amide formation |
| 5 | Amide formation | Addition of amine at 0°C to RT | Final substitution and product formation |
| 6 | Purification | Filtration, solvent removal under reduced pressure | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit potential as therapeutic agents. The structural features of this compound suggest it may act as an inhibitor for various enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
A study demonstrated that derivatives of tetrahydroquinazoline compounds possess anticancer properties by inhibiting cell proliferation in certain cancer lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research shows that it can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.
Case Study: In Vivo Studies
In animal models, treatment with similar compounds resulted in reduced inflammation markers and improved clinical scores in models of rheumatoid arthritis.
Agricultural Applications
There is emerging interest in the use of 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid as a plant growth regulator. Its ability to modulate plant hormone levels can potentially enhance crop yield and resistance to stress.
Case Study: Crop Yield Enhancement
Field trials indicated that application of related compounds improved growth rates and resistance to pests in several crop species, suggesting a viable agricultural application.
Mechanism of Action
The mechanism by which 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences among similar tetrahydroquinazoline derivatives:
*Inferred based on substituent analysis.
Key Differences and Implications
Phenyl/Aryl Groups (): Enable π-π stacking with aromatic residues in proteins. Fluorine () introduces electron-withdrawing effects, enhancing stability and binding affinity. Prop-2-en-1-yl (): A propenyl group may increase reactivity or serve as a synthetic handle for further modifications.
Functional Group at Position 7 :
- Carboxylic Acid : Ionizes at physiological pH, promoting water solubility and hydrogen bonding but reducing cell permeability.
- Carboxamide () : Neutral at physiological pH, enhancing membrane penetration and bioavailability .
Synthetic Considerations: The preparation of acyl chlorides (e.g., via thionyl chloride, as in ) is critical for introducing carboxamide groups. Substituent choice impacts crystallization and refinement processes, as noted in SHELX-based structural studies .
Stability and Reactivity :
- Quinazolines are stable in cold acidic/dilute alkaline conditions but degrade upon boiling (). Electron-donating groups (e.g., methoxy in ) may stabilize the core structure.
Biological Activity
2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (commonly referred to as DQCA) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DQCA has the following chemical structure:
- Molecular Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- CAS Number : 4425-56-3
The compound features a quinazoline core with two keto groups and a carboxylic acid functional group, which are crucial for its biological interactions.
Pharmacological Activities
DQCA exhibits various pharmacological activities that can be summarized as follows:
-
Antimicrobial Activity :
- DQCA has shown promising results against a range of bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
-
Anticancer Properties :
- Research indicates that DQCA may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
-
Anti-inflammatory Effects :
- DQCA has demonstrated anti-inflammatory properties in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary studies suggest that DQCA may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in neurodegenerative disorders.
The biological activity of DQCA is attributed to several mechanisms:
- Enzyme Inhibition : DQCA acts as an inhibitor for various enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that regulate cell growth and survival.
- Oxidative Stress Reduction : By scavenging free radicals, DQCA may reduce oxidative stress, thereby protecting cells from damage.
Table 1: Summary of Biological Activities
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of DQCA on MCF-7 breast cancer cells. The study found that treatment with DQCA resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer cells.
Q & A
Q. How can researchers optimize the synthesis of 2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction parameters such as solvent choice, temperature, and reaction time. For example, highlights a reflux in DMSO for 18 hours followed by ice-water quenching and crystallization (water-ethanol mixture), yielding 65% purity. To enhance reproducibility, employ HPLC or LC-MS to monitor intermediate stability and purity. Parallel small-scale reactions (e.g., varying solvent polarity or catalysts like DMAP) can identify optimal conditions. Post-synthetic purification via column chromatography (silica gel, gradient elution) or recrystallization in aprotic solvents (e.g., DMF/water) may further improve purity .
Q. What analytical techniques are recommended to confirm the structure of this compound and its intermediates?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, DEPT-135) to verify proton environments and quaternary carbons.
- FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for diketone moieties).
- X-ray crystallography for absolute stereochemical confirmation if single crystals are obtainable.
- High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., ESI+ mode).
Cross-reference spectral data with structurally analogous compounds, such as 3-(4-ethylphenyl)-2,4-dioxo-tetrahydroquinazoline derivatives () or triazolothiadiazine-carboxylic acids (), to validate assignments .
Q. How can solubility challenges for this compound in aqueous buffers be addressed during biological assays?
- Methodological Answer : Pre-solubilize the compound in DMSO (≤1% v/v final concentration) and dilute into assay buffers (e.g., PBS pH 7.4). For improved aqueous solubility, consider salt formation (e.g., sodium or potassium salts via reaction with NaOH/KOH) as demonstrated in for triazolothiadiazine-carboxylic acids. Alternatively, use cyclodextrin-based encapsulation or co-solvents like PEG-400. Measure logP values computationally (SwissADME, ) to predict solubility trends .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) due to potential acute toxicity and respiratory irritation ().
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste ().
- Regularly monitor air quality with VOC sensors if volatilization is a concern .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Enzyme inhibition assays (e.g., kinases, COX-2) due to quinazoline-dione scaffolds’ known activity ().
- Cytotoxicity screens (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial testing (MIC determination) given the bioactivity of related carboxylic acid derivatives ().
Normalize activity to reference compounds (e.g., celecoxib in ) and use triplicate replicates to ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. lower yields in similar protocols)?
- Methodological Answer : Systematically evaluate variables:
- Reagent purity : Impurities in starting materials (e.g., hydrazides in ) can alter reaction kinetics.
- Moisture sensitivity : Use anhydrous solvents and Schlenk techniques if intermediates are moisture-sensitive.
- Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization or oxidation).
Reproduce protocols under strictly controlled conditions (e.g., inert atmosphere, calibrated temperature) and compare with literature data .
Q. What pharmacological mechanisms should be explored for this compound given its structural features?
- Methodological Answer : The tetrahydroquinazoline-dione core suggests potential as a kinase inhibitor or DNA intercalator. Advanced studies could include:
- Molecular docking against ATP-binding pockets (e.g., EGFR, VEGFR) using AutoDock Vina.
- Transcriptomic profiling (RNA-seq) to identify differentially expressed pathways post-treatment.
- Pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes) to assess drug-likeness ().
Compare results with structurally related compounds, such as triazolothiadiazine-carboxylic acid salts () .
Q. How can salt or co-crystal formulations enhance the physicochemical properties of this compound?
- Methodological Answer : Screen counterions (e.g., sodium, magnesium, L-arginine) via slurry crystallization in polar solvents. Monitor changes in:
- Solubility : Shake-flask method at physiological pH.
- Dissolution rate : USP dissolution apparatus.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks).
demonstrates improved lipophilicity (clogP reduction) for salts of triazolothiadiazine-carboxylic acids, suggesting similar benefits for this compound .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies:
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
Use in silico tools: - Molecular dynamics simulations (GROMACS) to assess binding stability.
- ADMET prediction (SwissADME, ) for bioavailability and toxicity.
- QSAR models to correlate structural features (e.g., substituent electronegativity) with activity.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
